2-Aminoethanol;azane
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
84238-53-9 |
|---|---|
Molecular Formula |
C2H10N2O |
Molecular Weight |
78.11 g/mol |
IUPAC Name |
2-aminoethanol;azane |
InChI |
InChI=1S/C2H7NO.H3N/c3-1-2-4;/h4H,1-3H2;1H3 |
InChI Key |
HQBYUMGOEJNFJB-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N.N |
Related CAS |
90367-11-6 |
Origin of Product |
United States |
Significance in Contemporary Chemical Sciences
2-Aminoethanol (azane) is a viscous, colorless liquid with an odor similar to ammonia (B1221849). nih.govacs.org It is a crucial building block in organic synthesis and a key component in numerous industrial processes. wikipedia.orgacs.orgrice.edu
One of its most prominent roles is as a feedstock for the production of a wide array of chemical products, including detergents, emulsifiers, pharmaceuticals, and corrosion inhibitors. wikipedia.orgspectrumchemical.com For instance, the reaction of 2-aminoethanol with ammonia is a key step in the synthesis of ethylenediamine, a precursor to the widely used chelating agent EDTA. wikipedia.org Its bifunctional nature, possessing both amine and alcohol groups, allows it to participate in a variety of chemical reactions, making it a valuable intermediate. solubilityofthings.com
In industrial settings, 2-aminoethanol is extensively used for gas stream scrubbing to remove acidic gases like carbon dioxide (CO2) and hydrogen sulfide (B99878) (H2S) from natural gas and flue gas emissions. nih.govwikipedia.orgtexas.gov This process, often referred to as amine treating, relies on the ability of the amine group in 2-aminoethanol to react with and absorb these acidic compounds. wikipedia.org The compound is also utilized to control the pH of water in the steam cycles of power plants, including nuclear facilities, to mitigate corrosion of metal components. wikipedia.org
The industrial synthesis of 2-aminoethanol itself is primarily achieved through the reaction of ethylene (B1197577) oxide with aqueous ammonia. alliancechemical.comknowde.com This process can also yield diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA), with the product distribution being controllable by adjusting reaction conditions. rice.edu
Interactive Data Table: Properties of 2-Aminoethanol
| Property | Value |
| Molecular Formula | C2H7NO |
| Molecular Weight | 61.08 g/mol |
| Appearance | Clear, colorless liquid |
| Odor | Ammonia-like |
| Flash Point | 185 °F |
| pH | 12.1 (100 g/L at 20 °C) |
| pKa | 9.5 (at 25 °C) |
| Melting Point | 10-11 °C |
| Density | 1.012 g/mL at 25 °C |
Source: PubChem nih.gov, Sigma-Aldrich
Interdisciplinary Research Landscape Involving 2 Aminoethanol
Industrial Production Pathways of 2-Aminoethanol
The primary industrial method for producing 2-aminoethanol, also known as monoethanolamine (MEA), involves the reaction of ethylene (B1197577) oxide with an excess of ammonia (B1221849). rice.edugoogle.com This process also yields diethanolamine (B148213) (DEA) and triethanolamine (B1662121) (TEA) as secondary products. rice.eduontosight.ai
Ethylene Oxide and Azane (Ammonia) Reaction Mechanisms
The synthesis of ethanolamines occurs through the nucleophilic attack of ammonia on the epoxide ring of ethylene oxide. The initial reaction between ethylene oxide and ammonia forms monoethanolamine. rice.edu Subsequently, the newly formed monoethanolamine can react with additional ethylene oxide molecules to produce diethanolamine and then triethanolamine. These subsequent reactions are also highly exothermic. rice.edu
The reaction is typically carried out in the liquid phase. rice.edu A small amount of water is considered essential to facilitate the reaction, as completely anhydrous ammonia does not readily react with ethylene oxide. google.comkiche.or.kr However, excessive water can lead to the formation of ethylene glycol as a byproduct. rice.edu The ratio of the resulting products (MEA, DEA, and TEA) can be controlled by adjusting the molar ratio of ammonia to ethylene oxide. A higher molar ratio of ammonia to ethylene oxide favors the production of monoethanolamine. google.compatsnap.com
The reaction proceeds as follows:
C₂H₄O + NH₃ → HOCH₂CH₂NH₂ (Monoethanolamine)
C₂H₄O + HOCH₂CH₂NH₂ → (HOCH₂CH₂)₂NH (Diethanolamine)
C₂H₄O + (HOCH₂CH₂)₂NH → (HOCH₂CH₂)₃N (Triethanolamine)
Catalytic Aspects in Large-Scale 2-Aminoethanol Synthesis
While the reaction can proceed without a catalyst, various catalysts have been explored to enhance reaction rates and selectivity. google.compatsnap.com Industrial processes often utilize catalysts to improve efficiency. Amination catalysts containing active metals such as nickel, cobalt, or copper on supports like ZSM-5 zeolite or hydrotalcite are commonly employed. patsnap.com
Novel and Sustainable Synthesis Approaches for 2-Aminoethanol and Analogues
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of 2-aminoethanol and its derivatives. These approaches aim to reduce energy consumption, utilize renewable feedstocks, and minimize waste generation.
Photocatalytic Methods for 1,2-Aminoalcohol Production
Photocatalysis has emerged as a promising green method for synthesizing 1,2-aminoalcohols. These methods often operate under mild conditions, such as room temperature and using visible light. nih.govrsc.org One approach involves a dual catalytic system with an acridinium (B8443388) photoredox catalyst and a cationic hydrogen-atom transfer (HAT) catalyst. nih.govrsc.org This system enables the direct conversion of aliphatic alcohols into 1,2-aminoalcohols with high atom and step economy. nih.govrsc.org
Another visible-light photoredox-catalyzed method achieves the decarboxylative radical coupling of N-aryl amino acids with aldehydes or ketones in water to produce various 1,2-amino alcohols. rsc.org A Cr/photoredox dual catalytic system can also be used to generate α-amino carbanion equivalents from α-silyl amines, which then react with carbonyl compounds to form protected 1,2-amino alcohols. acs.org Furthermore, a photocatalytic umpolung strategy allows for the 1,2-oxy-alkynylation of ene-carbamates to synthesize orthogonally protected 1-alkynyl-1,2-amino alcohols. semanticscholar.org
Interactive Data Table: Photocatalytic Synthesis of 1,2-Amino Alcohols
| Method | Catalysts | Reactants | Key Features |
| Dual Photocatalysis nih.govrsc.org | Acridinium photoredox catalyst, Cationic HAT catalyst | Aliphatic alcohols, N-sulfinyl α-iminoester | High atom and step economy, mild conditions. nih.govrsc.org |
| Photoredox Decarboxylative Coupling rsc.org | Visible-light photoredox catalyst | N-aryl amino acids, Aldehydes/Ketones | Conducted in water at room temperature. rsc.org |
| Cr/Photoredox Dual Catalysis acs.org | CrCl₂, Ir-based photocatalyst | α-silyl amines, Carbonyl compounds | Generates α-aminoalkyl-Cr reagents. acs.org |
| Photocatalytic Umpolung semanticscholar.org | Photoredox catalyst | Ene-carbamates, EBX reagents | Enables addition of a nucleophilic benzoate. semanticscholar.org |
Ecofriendly Synthesis of 2-Aminoethanol Derivatives (e.g., 2-oxazolidinone)
The synthesis of 2-oxazolidinones, important heterocyclic compounds, from 2-aminoethanol and carbon dioxide (CO₂) represents a green and atom-economical approach. researchgate.net To overcome the thermodynamic limitations of this direct reaction, multi-component strategies have been developed.
One such method involves a three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂. scilit.commdpi.com A highly efficient CuBr/ionic liquid catalytic system has been shown to catalyze this reaction, even under atmospheric pressure of CO₂. scilit.commdpi.com This system boasts a high turnover number and can be recycled. scilit.com Another approach utilizes a protic ionic liquid to facilitate the reaction, producing 2-oxazolidinones and α-hydroxy ketones. researchgate.net Metal-organic frameworks (MOFs) have also been employed as catalysts for this transformation. chinesechemsoc.org
Interactive Data Table: Synthesis of 2-Oxazolidinones from 2-Aminoethanol and CO₂
| Catalytic System | Co-Reactants | Reaction Conditions | Outcome |
| CuBr/Ionic Liquid scilit.commdpi.com | Propargylic alcohols | 1 atm CO₂, recyclable catalyst | Produces 2-oxazolidinones and α-hydroxy ketones. scilit.commdpi.com |
| Protic Ionic Liquid researchgate.net | Propargylic alcohols | Atmospheric CO₂, 80°C | Produces 2-oxazolidinones and α-hydroxy ketones. researchgate.net |
| Metal-Organic Framework (MOF) chinesechemsoc.org | Propargylic alcohols, DBU | Atmospheric CO₂, 80°C | Produces 2-oxazolidinones and α-hydroxy ketones. chinesechemsoc.org |
| Chlorostannoxanes amazonaws.com | - | 1.72 MPa CO₂, 150°C | Direct condensation of 2-aminoalcohols with CO₂. amazonaws.com |
Green Chemistry Principles Applied to 2-Aminoethanol Synthesis
The application of green chemistry principles aims to make the synthesis of 2-aminoethanol and its derivatives more sustainable. This includes using renewable resources, employing biocatalysis, and improving atom economy.
One strategy involves the amination of ethylene glycol, which can be derived from biomass. acs.org Catalytic systems based on ruthenium have been investigated for this conversion, although they can produce a mixture of amine products. acs.org
Enzymatic cascades offer a greener alternative to chemical amination. A two-enzyme cascade has been engineered to selectively convert C4–C7 diols to the corresponding amino alcohols in aqueous conditions at room temperature. rsc.org By engineering the rate-limiting enzyme, a high selectivity of 99% was achieved. rsc.org
Other green approaches focus on improving existing processes. For instance, developing a reactor system to generate hazardous reagents like diborane (B8814927) on-site for the reduction of amides to aminoalcohols can shorten the reaction sequence and reduce waste, despite the use of a hazardous material. acs.org The CHEM21 green metrics toolkit provides a framework for evaluating the environmental footprint of these synthetic pathways, encouraging more sustainable practices in chemical research. rsc.org
Atom Economy Considerations in Reaction Design
The principle of atom economy, a cornerstone of green chemistry, dictates that synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. An ideal reaction would have a 100% atom economy, meaning that all reactant atoms are found in the desired product, with no atoms wasted as byproducts.
The industrial synthesis of 2-aminoethanol from ethylene oxide and aqueous ammonia serves as a prime example of a reaction with high atom economy. This is an addition reaction where the reactants combine to form the product without the generation of other molecules.
Reaction: C₂H₄O + NH₃ → HOCH₂CH₂NH₂
The theoretical atom economy for this reaction is 100% because all atoms from the ethylene oxide and ammonia are incorporated into the 2-aminoethanol product. vaia.comconsequential-lca.org However, in practice, the reaction also yields diethanolamine and triethanolamine as co-products. consequential-lca.org The relative amounts of these products can be controlled by adjusting the reactant ratios. consequential-lca.org
In contrast, classical synthetic routes that involve multiple steps and the use of stoichiometric reagents often have low atom economy. For instance, the chlorohydrin route to produce ethylene oxide, a precursor for 2-aminoethanol, has a very poor atom economy of only 23%, generating significant amounts of calcium chloride and water as waste. vaia.comscranton.edu The development of a direct, catalytic oxidation of ethylene to ethylene oxide dramatically improved the atom economy to 100% for that specific step, showcasing the power of catalysis in achieving greener processes. vaia.comchemistry-teaching-resources.com
The following table illustrates the concept of atom economy for the synthesis of ethylene oxide, a key starting material for 2-aminoethanol.
Table 1: Atom Economy Comparison for Ethylene Oxide Synthesis
| Synthesis Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |
|---|---|---|---|---|
| Chlorohydrin Route | C₂H₄ + Cl₂ + Ca(OH)₂ | C₂H₄O | CaCl₂ + H₂O | 23 |
| Catalytic Oxidation | C₂H₄ + ½O₂ | C₂H₄O | None | 100 |
Catalysis in Environmentally Benign Synthetic Routes
Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher atom economy, lower energy requirements, and reduced waste generation. The use of catalysts can facilitate more efficient and environmentally friendly routes to 2-aminoethanol and its derivatives.
One innovative approach involves the use of a CuBr/ionic liquid system to catalyze the three-component reaction of propargylic alcohols, 2-aminoethanols, and carbon dioxide (CO₂) to produce valuable 2-oxazolidinones. This method is noteworthy for its efficient use of CO₂ as a C1 source under mild conditions (atmospheric pressure) and with very low catalyst loading. The catalytic system demonstrates high activity and can be recycled, highlighting its sustainability.
In the broader context of amine synthesis, catalytic "hydrogen borrowing" or "dehydrogenative coupling" represents a green methodology. This process involves the metal-catalyzed dehydrogenation of an alcohol to an aldehyde or ketone, which then reacts with an amine to form an imine. The metal hydride species, generated in the initial dehydrogenation, then reduces the imine to the final alkylated amine. rsc.org This atom-economical process avoids the use of alkylating agents that produce salt byproducts. For example, nickel-catalyzed dehydrogenative coupling has been successfully used to synthesize polysubstituted quinolines from α-2-aminoaryl alcohols. nih.gov
Furthermore, deep eutectic solvents (DESs) are emerging as environmentally benign substitutes for traditional organic solvents in metal-catalyzed amine synthesis. mdpi.com For instance, the copper-catalyzed Ullman amine synthesis has been effectively carried out in a choline (B1196258) chloride/glycerol DES, which acts as both the solvent and a co-catalyst, leading to high yields and allowing for the recycling of the catalytic system. mdpi.com A ruthenium-based complex has also been reported for the green oxidation of ethanolamine to glycine, using water as the oxygen donor and producing hydrogen gas as the only byproduct. hep.com.cn
Derivatization Strategies Utilizing 2-Aminoethanol as a Building Block
2-Aminoethanol is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of a wide range of more complex molecules, including various heterocyclic compounds.
Synthesis of Substituted Pyrimidinylamino Ethanol (B145695) Derivatives
Substituted pyrimidines are a class of compounds with significant biological and pharmaceutical importance. 2-Aminoethanol can be readily incorporated into these structures. A versatile method for synthesizing 2-(2-amino-6-aryl-4-pyrimidinylamino)ethanol derivatives starts from commercially available acetophenones. orientjchem.orgsemanticscholar.org The process involves the formation of α-oxoketene dithioacetals, which are then reacted with 2-aminoethanol to yield cyclic N,O-ketene acetals. These intermediates are subsequently reacted with guanidine (B92328) to form the final pyrimidine (B1678525) derivatives in high yields. orientjchem.orgsemanticscholar.org This multi-step synthesis is advantageous as it utilizes inexpensive starting materials. orientjchem.org
The general synthetic pathway is as follows:
Substituted Acetophenone → α-Oxoketene Dithioacetal
α-Oxoketene Dithioacetal + 2-Aminoethanol → Cyclic N,O-Ketene Acetal
Cyclic N,O-Ketene Acetal + Guanidine → 2-(2-Amino-6-aryl-4-pyrimidinylamino)ethanol Derivative
Table 2: Examples of Synthesized 2-(2-Amino-6-aryl-4-pyrimidinylamino)ethanol Derivatives
| Entry | Aryl Substituent | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl | 2-((2-amino-6-phenylpyrimidin-4-yl)amino)ethanol | 85 |
| 2 | 4-Chlorophenyl | 2-((2-amino-6-(4-chlorophenyl)pyrimidin-4-yl)amino)ethanol | 89 |
| 3 | 4-Methylphenyl | 2-((2-amino-6-(p-tolyl)pyrimidin-4-yl)amino)ethanol | 82 |
| 4 | 4-Methoxyphenyl | 2-((2-amino-6-(4-methoxyphenyl)pyrimidin-4-yl)amino)ethanol | 80 |
Yields are based on the final reaction step from the corresponding N,O-ketene acetal. orientjchem.org
Synthesis of Substituted Quinolines via 2-Aminoethanol Coupling
The quinoline (B57606) scaffold is a key feature in many natural products and pharmaceutical agents. 2-Aminoethanol can be used as a nucleophilic coupling partner to introduce a hydroxyethylamino side chain onto a pre-formed quinoline ring system, a common strategy for creating analogues of drugs like chloroquine.
For example, starting from substituted 4,7-dichloroquinolines, the chlorine atom at the 4-position can be effectively displaced by 2-aminoethanol. scholaris.ca This nucleophilic aromatic substitution reaction provides a direct route to novel 2-[(7-chloroquinolin-4-yl)amino]ethanol (B183477) derivatives. The reaction tolerates various substituents on the quinoline ring, such as amino and dimethylamino groups. scholaris.ca
Table 3: Synthesis of Substituted Quinolines via 2-Aminoethanol Coupling
| Entry | Quinoline Reactant | Product | Isolated Yield (%) |
|---|---|---|---|
| 1 | 2-(Trifluoromethyl)-4,7-dichloroquinoline | 2-((7-chloro-2-(trifluoromethyl)quinolin-4-yl)amino)ethanol | 15 |
| 2 | 4,7-Dichloro-8-aminoquinoline | 2-((8-amino-7-chloroquinolin-4-yl)amino)ethanol | 23 |
| 3 | 4,7-Dichloro-8-(dimethylamino)quinoline | 2-((8-(dimethylamino)-7-chloroquinolin-4-yl)amino)ethanol | 40 |
| 4 | 2-Ethyl-4,7-dichloroquinoline | 2-((2-ethyl-7-chloroquinolin-4-yl)amino)ethanol | 12 |
Data sourced from Nemez et al. (2023). scholaris.ca
In another synthetic strategy, 2-aminoethanol is reacted with a furandione intermediate, which is then treated with phosphorus oxychloride and morpholine (B109124) to yield complex pyrrolo[3,4-c]quinoline-1,3-diones. researchgate.netresearchgate.net These varied synthetic approaches underscore the utility of 2-aminoethanol as a versatile building block in constructing diverse and functionalized quinoline derivatives.
Reaction Mechanisms and Chemical Transformations of 2 Aminoethanol
Oxidative Degradation Pathways of 2-Aminoethanol
The oxidative degradation of 2-aminoethanol is a complex process initiated primarily by hydroxyl (OH) radicals. mdpi.comresearchgate.netacs.org This process is of significant interest due to the use of 2-aminoethanol in industrial applications like carbon capture, where its release into the atmosphere can lead to the formation of various degradation products. nih.govacs.orgunimelb.edu.au
The oxidation of 2-aminoethanol is predominantly initiated by the abstraction of a hydrogen atom by a hydroxyl radical (•OH). mdpi.comresearchgate.netacs.org This can occur at the carbon-hydrogen (C-H), nitrogen-hydrogen (N-H), or oxygen-hydrogen (O-H) bonds. mdpi.com However, studies have shown that the reaction primarily takes place at the two -CH₂- groups. researchgate.netresearchgate.net
The reaction with the hydroxyl radical leads to the formation of three distinct aminomethanol (B12090428) radicals: a carbon-centered radical (NH₂ĊHCH₂OH), a nitrogen-centered radical (ṄHCH₂CH₂OH), and an oxygen-centered radical (NH₂CH₂CH₂O•). Of these, the α-aminoalkyl radical (NH₂ĊHCH₂OH) is considered the predominant product. nih.govacs.orgunimelb.edu.au This radical subsequently reacts with molecular oxygen (O₂) in the atmosphere. nih.govacs.orgunimelb.edu.au
The reaction between the α-aminoalkyl radical and O₂ proceeds mainly through a chemically activated mechanism, leading directly to the formation of 2-iminoethanol and a hydroperoxyl radical (HO₂•). nih.govacs.org A smaller portion of the reaction results in a collisionally deactivated peroxyl radical. nih.govacs.org This direct pathway to an imine intermediate is significant as it bypasses a peroxyl radical intermediate, which would otherwise promote the conversion of nitric oxide (NO) to nitrogen dioxide (NO₂), an ozone-promoting process. nih.govacs.org
The other major radical formed from the initial OH attack, NH₂CH₂ĊHOH, reacts with O₂ to produce aminoacetaldehyde and a hydroperoxyl radical. mdpi.com
Both oxygen concentration and temperature significantly impact the degradation of 2-aminoethanol and the formation of its byproducts. researchgate.netepa.gov Increasing temperature has a more substantial effect on the loss of 2-aminoethanol than increasing oxygen concentration. researchgate.net For instance, raising the temperature from 55 to 75°C leads to a greater loss of 2-aminoethanol than increasing the oxygen concentration from 21% to 98%. researchgate.net
Higher temperatures and increased operational pressures in systems like CO₂ strippers can accelerate the thermal degradation rate of the solvent. chemrxiv.org Concurrently, for solvents that react quickly with dissolved oxygen, longer residence times in the absorber, due to increased packing heights for higher capture fractions, can increase the specific oxidative degradation rate. chemrxiv.org
The formation of degradation products is also affected by these parameters. researchgate.net The degradation products formed at different oxygen concentrations are generally the same, but the rate of formation of individual products is affected differently by oxygen levels. researchgate.net At 75°C, the development of degradation product concentrations over time becomes more complex. researchgate.net The formation of ammonia (B1221849), nitrite (B80452), and nitrate (B79036) generally increases with higher oxygen levels. ntnu.no
Imine intermediates play a crucial role in the oxidative degradation of 2-aminoethanol. mdpi.comnih.govacs.org The primary imine formed is 2-iminoethanol (NH=CHCH₂OH), which results from the reaction of the α-aminoalkyl radical (NH₂ĊHCH₂OH) with O₂. nih.govacs.org This reaction proceeds through a chemically activated mechanism. nih.govacs.orgunimelb.edu.au
The formation of imines is a reversible process that begins with the nucleophilic addition of a primary amine to a carbonyl group, followed by a series of proton transfers and the elimination of water to form the final imine product. libretexts.org
Nitrogen oxides (NOx) can react with 2-aminoethanol and its degradation products to form nitrosamines and nitramines, which are of environmental concern. researchgate.nethw.ac.uk The nitrosation of amines by NOx to produce nitrosamines can occur under neutral to alkaline conditions. europa.eu Major sources of NOx include air pollution and industrial emissions. europa.eu
The formation of nitrosamines from secondary amines is a significant concern. ccsnorway.com Tertiary amines can also form nitrosamines after dealkylation to a secondary amine precursor. ccsnorway.com Primary amines, like 2-aminoethanol, react with nitrosating agents to form highly reactive diazonium ions, which then decompose. europa.eu For instance, the nitrosation of 2-aminoethanol can produce ethylene (B1197577) glycol, 2-hydroxyethyl acetate, and acetaldehyde (B116499). europa.eu
Nitrite, which can be formed from NOx, is a key nitrosating agent. europa.eu It can react with amides of alkanolamines to produce nitrosamines. europa.eu The rate of nitrosation is influenced by pH, with low pH favoring the formation of the nitrosating agent N₂O₃. europa.eu
Computational studies have shown that nitrosamines can form from the reaction of secondary amines with nitric oxide (NO), oxygen (O₂), sulfur dioxide (SO₂), and carbon dioxide (CO₂), even in the absence of nitrogen dioxide (NO₂). researchgate.net Experimental validation has confirmed the formation of N-nitrosodiethylamine from diethylamine (B46881) under these conditions. researchgate.net
In atmospheric photo-oxidation experiments of 2-aminoethanol, 2-nitroamino ethanol (B145695) (O₂NNHCH₂CH₂OH) has been confirmed as a product. researchgate.net
Formation of Imine Intermediates
Thermal Degradation Mechanisms in CO2 Capture Systems
Thermal degradation of 2-aminoethanol is a significant issue in CO₂ capture systems, occurring at the high temperatures found in the stripper and reclaimer. nih.gov This degradation leads to solvent loss and the formation of products that can cause operational problems such as fouling and corrosion. nih.gov
Several key thermal degradation products of 2-aminoethanol have been identified. One of the most stable and abundant is 1-(2-hydroxyethyl)-2-imidazolidinone (B1346687) (HEIA). nih.govcardiff.ac.uklookchem.com Other major degradation products include 2-oxazolidone and N-(2-hydroxyethyl)-ethylenediamine (HEEDA). cardiff.ac.ukacs.org
The formation of these products often involves the formation of an intermediate, 2-oxazolidone, from the reaction of 2-aminoethanol carbamate (B1207046). gassnova.no This intermediate can then react with another molecule of 2-aminoethanol to form HEIA. gassnova.noacs.org HEIA can further hydrolyze to produce HEEDA. gassnova.no
The table below provides a summary of some of the key thermal degradation products of 2-aminoethanol.
| Degradation Product | Common Abbreviation |
| 1-(2-Hydroxyethyl)-2-imidazolidinone | HEIA |
| N-(2-hydroxyethyl)-ethylenediamine | HEEDA |
| 2-Oxazolidone | OZD |
| N,N'-di(2-hydroxyethyl)urea | |
| 1,4-Bis(2-hydroxyethyl)piperazine | BHEP |
| 3-(2-Hydroxyethyl)-2-oxazolidinone | HEOD |
This table summarizes key thermal degradation products of 2-aminoethanol as identified in various studies. nih.govcardiff.ac.ukgassnova.no
The concentration of HEIA has been observed to increase over time during thermal degradation, indicating its stability. nih.gov However, it may also act as an intermediate, undergoing further reactions after prolonged periods. nih.gov
Computational Studies of Thermal Degradation Reaction Energies
Computational studies, particularly those employing quantum mechanics, have been instrumental in elucidating the reaction energies associated with the thermal degradation of 2-aminoethanol, often in the context of its use in carbon capture technologies. For instance, in studies of the thermal degradation of aqueous 2-aminoethylethanolamine (AEEA), a related amine, quantum mechanical calculations were used to determine the reaction energy for the formation of the primary degradation product, 1-(2-hydroxyethyl)-2-imidazolidinone (HEIA). researchgate.netnih.gov These computational approaches allow for the calculation of reaction free energy landscapes for the steps involved in the formation of degradation products. researchgate.net By using methods like density functional theory (DFT) and coupled cluster approaches, researchers can compute the geometries, vibrational frequencies, and single point energies of reactants, products, and transition states. researchgate.net
Table 1: Computational Methods in Thermal Degradation Studies
| Computational Method | Application | Key Findings | Source |
|---|---|---|---|
| Quantum Mechanics (QM) | Calculation of reaction energy for HEIA formation from AEEA degradation. | Provided quantitative data on the energy landscape of a key degradation pathway. | researchgate.netnih.gov |
| Density Functional Theory (DFT) | Computation of geometries and vibrational frequencies of reactants, products, and transition states. | Enabled detailed characterization of the molecular structures involved in degradation. | researchgate.net |
| Coupled Cluster Approach | Calculation of single point energies for stationary structures. | Refined the energy calculations for critical points on the reaction pathway. | researchgate.net |
| Potential Energy Surface (PES) Characterization | Investigation of the OH-initiated degradation of aminomethanol. | Revealed the stability of intermediates and energy barriers of different reaction pathways. | frontiersin.org |
Chemical Reactions with Carbon Dioxide: Absorption and Interaction Mechanisms
The reaction between 2-aminoethanol and carbon dioxide (CO2) is fundamental to its application in industrial CO2 absorption processes. The primary mechanisms involved are the formation of carbamate and bicarbonate. chalmers.se
The absorption of CO2 by aqueous solutions of primary and secondary amines, such as 2-aminoethanol, is generally described by a two-step mechanism involving a zwitterion intermediate. chalmers.seresearchgate.net In the first step, the amine reacts with CO2 to form a zwitterion. This intermediate is then deprotonated by a base, which can be another amine molecule or a hydroxyl ion, to form a carbamate. chalmers.se The formation of the zwitterion is typically the rate-limiting step. chalmers.se
Bicarbonate formation is another key reaction. It can be formed through the hydration of CO2, a reaction that is catalyzed by the presence of amine molecules. chalmers.se The resulting carbonic acid is then deprotonated to form bicarbonate. Alternatively, at higher CO2 loadings, the carbamate can undergo hydrolysis to form bicarbonate and regenerate the free amine. researchgate.net Some research suggests that bicarbonate formation occurs through an amine-assisted nucleophilic attack of CO2 by water, rather than through carbamate hydrolysis. acs.org
Quantum chemical and molecular dynamics (MD) simulations have provided deep insights into the interaction between 2-aminoethanol and CO2 at the molecular level. mdpi.comresearchgate.net Ab initio MD simulations have been used to study the reaction in aqueous solutions, predicting the spontaneous deprotonation of the zwitterion intermediate. aip.org These simulations have also been employed to investigate the subsequent proton transfer reactions, leading to the formation of protonated 2-aminoethanol and carbamic acid. aip.org
Combined quantum mechanics and classical MD simulations have revealed that both CO2 capture and solvent regeneration follow a zwitterion-mediated two-step mechanism. researchgate.netutexas.edu The fate of the zwitterionic intermediate, whether it proceeds to form a carbamate or reverts to reactants, is largely influenced by its interaction with neighboring water molecules. researchgate.netutexas.edu These studies emphasize the critical role of the solvent's structure and dynamics, particularly the availability and arrangement of water molecules, in facilitating proton transfer via H-bonded water bridges. researchgate.netutexas.edu
Table 2: Free-Energy Barriers in Aqueous MEA-CO2 Reactions
| Reaction Step | Free-Energy Barrier (kJ mol⁻¹) | Computational Method | Source |
|---|---|---|---|
| CO₂ binding to MEA | 59 and 63 | CPMD–mMD | aip.org |
| CO₂ release from MEAZW | 29 and 42 | CPMD–mMD | aip.org |
| Deprotonation of MEAZW | 34 and 38 | CPMD–mMD | aip.org |
| Deprotonation of MEAC | 192 and 201 | CPMD–mMD | aip.org |
| Deprotonation of MEAH | 67 | CPMD–mMD | aip.org |
Zwitterion and Bicarbonate Formation Mechanisms
Catalytic Reactions Involving 2-Aminoethanol
2-Aminoethanol participates in various catalytic reactions, highlighting its versatility as a chemical feedstock.
2-Aminoethanol has been investigated as a candidate for Liquid Organic Hydrogen Carrier (LOHC) systems, which are a promising technology for hydrogen storage and transport. semanticscholar.orgmdpi.com In one such system, 2-aminoethanol undergoes dehydrogenative coupling in the presence of a ruthenium pincer catalyst to form a cyclic dipeptide, releasing hydrogen in the process. semanticscholar.orgmdpi.com This reaction is reversible; the cyclic dipeptide can be hydrogenated using the same catalyst to regenerate 2-aminoethanol, allowing for a cycle of hydrogen storage and release. semanticscholar.org This process achieves a hydrogen storage capacity of 6.6 wt%. researchgate.net The dehydrogenation occurs under relatively mild conditions (378 K–408 K). researchgate.net
Copper catalysts play a crucial role in Ullmann condensation reactions involving 2-aminoethanol. These reactions are used to form C-N bonds, for example, in the N-arylation of amines. In the Ullmann condensation of haloanthraquinone derivatives with 2-aminoethanol, copper(I) species act as the catalyst. nih.govjst.go.jp Mechanistic studies have shown that an electron transfer can occur from the copper(I) catalyst to the haloanthraquinone, forming a copper(II) species and a radical anion of the haloanthraquinone. nih.govoup.com
Enzymatic Transformations and Inactivation Mechanisms (e.g., Ethanolamine (B43304) Ammonia-Lyase)
The enzymatic transformation of 2-aminoethanol is notably exemplified by the action of ethanolamine ammonia-lyase (EAL), an adenosylcobalamin (AdoCbl)-dependent enzyme. nih.govnih.gov This enzyme is crucial for certain bacteria to utilize ethanolamine as a source of carbon and nitrogen. uniprot.org EAL catalyzes the deamination of 2-aminoethanol to produce acetaldehyde and ammonia. nih.govnih.gov
The catalytic mechanism of EAL is a complex, multi-step process initiated by the homolytic cleavage of the cobalt-carbon bond in the AdoCbl cofactor. acs.org This cleavage generates a 5'-deoxyadenosyl radical and a cob(II)alamin radical. acs.org The highly reactive 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the C1 carbon of the substrate, 2-aminoethanol. kuleuven.be Computational studies suggest a concerted asynchronous mechanism for this hydrogen abstraction, leading to the formation of a substrate radical. kuleuven.be
Following the formation of the substrate radical, a 1,2-amino group migration occurs, resulting in a product-related radical. polimi.it It has been proposed that the migrating amino group is nearly fully protonated, a state facilitated by interactions with active-site residues, which lowers the energy barrier for the rearrangement. acs.org An expanded hydrogen transfer mechanism has been suggested, involving not only the cofactor but also a second acceptor site within the enzyme as intermediate hydrogen carriers. nih.gov This second site can accept a hydrogen from the substrate and its participation is dependent on the presence of both AdoCbl and an active enzyme. nih.gov Finally, the product, acetaldehyde, is formed, and the 5'-deoxyadenosyl radical is regenerated, completing the catalytic cycle. nih.gov
The holoenzyme of EAL can undergo suicidal inactivation during its catalytic activity and also in the absence of a substrate. nih.govnih.gov This inactivation involves the irreversible cleavage of the Co-C bond of the AdoCbl coenzyme, leading to a modified, inactive cofactor that remains tightly bound to the enzyme. nih.govnih.gov Certain substrate analogues can also induce suicide inactivation. For instance, glycolaldehyde (B1209225) leads to a highly stabilized radical and a very endothermic hydrogen-reabstraction step, which effectively halts the enzyme's function. acs.orgacs.org Similarly, 2-hydroxyethylhydrazine (B31387) (HEH) can inactivate EAL by forming a highly stabilized hydrazinium (B103819) radical cation. acs.orgacs.org In contrast, 2-aminoacetaldehyde (B1595654) appears to inactivate the enzyme through a different pathway that results in the formation of acetic acid and ammonium (B1175870) cation. acs.orgnih.gov
Interestingly, the inactivated EAL can be reactivated. In Escherichia coli, a protein known as EutA has been identified as the reactivating factor. nih.govnih.govebi.ac.uk The reactivation process is dependent on the presence of ATP, Mg²⁺, and free adenosylcobalamin. nih.govnih.gov EutA facilitates the exchange of the damaged cofactor on the inactivated enzyme with a fresh, intact adenosylcobalamin molecule, thereby restoring the enzyme's catalytic activity. nih.govnih.gov This reactivation has been demonstrated for both suicidally inactivated and O₂-inactivated holoethanolamine ammonia lyase. nih.gov
| Enzyme/Factor | Substrate/Condition | Key Mechanistic Step/Finding | Outcome |
| Ethanolamine Ammonia-Lyase (EAL) | 2-Aminoethanol | Catalyzes the deamination to acetaldehyde and ammonia via a radical-based mechanism involving adenosylcobalamin. nih.govnih.gov | Product formation |
| Ethanolamine Ammonia-Lyase (EAL) | Glycolaldehyde | Formation of a highly stabilized radical leading to an endothermic hydrogen-reabstraction step. acs.orgacs.org | Suicide inactivation |
| Ethanolamine Ammonia-Lyase (EAL) | 2-Hydroxyethylhydrazine (HEH) | Formation of a highly stabilized hydrazinium radical cation. acs.orgacs.org | Suicide inactivation |
| Ethanolamine Ammonia-Lyase (EAL) | 2-Aminoacetaldehyde | Formation of acetic acid and ammonium cation. acs.orgnih.gov | Suicide inactivation |
| EutA | Inactivated EAL | ATP-dependent exchange of the damaged cofactor for a new adenosylcobalamin molecule. nih.govnih.gov | Reactivation of EAL |
Polymerization and Condensation Reactions of 2-Aminoethanol
Formation of Amide and Ester Linkages in Polymeric Systems
2-Aminoethanol is a versatile monomer used in the synthesis of various polymers, particularly poly(ester amide)s (PEAs), due to its bifunctional nature, containing both a primary amine and a primary hydroxyl group. tandfonline.comacs.org These functional groups allow for the formation of both amide and ester linkages within a polymer backbone. ontosight.ai
The synthesis of PEAs often involves polycondensation reactions. For example, 2-aminoethanol can be reacted with dicarboxylic acids or their derivatives. tandfonline.com In one approach, tailor-made monomers are first synthesized by reacting 2-aminoethanol with compounds like ε-caprolactone, followed by polycondensation with other diols and diesters, such as 1,4-butanediol (B3395766) and dimethyl adipate. tandfonline.com This method allows for the random distribution of isolated amide bonds within a polyester (B1180765) backbone. tandfonline.com
Another strategy involves the reaction of amino alcohols with diacid chlorides. For instance, stereoregular poly(ester amide)s have been synthesized by the polycondensation of di-O-methyl-l-tartaric acid with aliphatic amino alcohols. acs.org The synthesis can be designed to produce either isoregic or syndioregic polymers. acs.org
The transesterification reaction between the amino group of 2-aminoethanol and the ester group of a diester, such as dimethyl sebacate, is another effective method for creating amide diol monomers. acs.org These monomers, containing both hydroxyl and amide functionalities, can then be polymerized with a diacid to form linear biobased poly(ester amide)s. acs.org The properties of the resulting polymer can be controlled by adjusting the density of the amide bonds in the polymer chain. acs.org The formation of both amide and ester linkages can be confirmed through spectroscopic methods like NMR. acs.org
The incorporation of 2-aminoethanol into polymers can also be achieved through the polymerization of monomers like 2-propenoic acid with 1,6-hexanediol (B165255) and 2-aminoethanol, resulting in a polymer backbone containing both ester and amide or ester linkages. ontosight.ai The properties of these polymers, such as mechanical strength and biodegradability, can be tailored by controlling the polymerization conditions. ontosight.ai
Chemical Degradation Mechanisms of Poly(2-aminoethyl methacrylate)
Poly(2-aminoethyl methacrylate) (p(AMA)) is a polymer that exhibits pH-dependent stability. researchgate.net In acidic or neutral aqueous solutions, where the primary amine groups are protonated, the polymer is chemically stable. researchgate.net However, p(AMA) is known to undergo chemical degradation in alkaline media when its primary amine groups become deprotonated. researchgate.netscirp.org
The degradation of p(AMA) in alkaline conditions proceeds through multiple pathways. One significant degradation route is the hydrolysis of the ester linkage, also described as saponification, which results in the formation of anionic carboxylate groups and the elimination of 2-aminoethanol. scirp.org This process is more likely to occur at a more alkaline pH. scirp.org
Another key degradation mechanism involves an internal rearrangement. The deprotonated primary amine group can act as a nucleophile and attack the adjacent ester carbonyl group. This intramolecular amidation leads to the formation of 2-hydroxyethyl methacrylamide (B166291) repeating units within the polymer chain. researchgate.net Studies have shown that both the elimination of 2-aminoethanol and the formation of 2-hydroxyethyl methacrylamide units occur at pH values above 9. researchgate.net
The rate of p(AMA) degradation is influenced by several factors, including temperature, pH, and polymer concentration. researchgate.net For instance, aging a p(AMA) solution at pH 12 and 50°C confirms the presence of anionic carboxylate groups, indicating ester hydrolysis. researchgate.net Furthermore, thermogravimetric analysis of poly(aminoethyl methacrylate) (PAEMA) reveals a two-step degradation pattern under heating, with the cleavage of the polymer side groups beginning at around 210 °C and the degradation of the polymer main chain occurring at approximately 320 °C. nih.gov
| Polymer | Condition | Degradation Pathway | Products |
| Poly(2-aminoethyl methacrylate) (p(AMA)) | Alkaline pH (>9) | Ester hydrolysis (saponification) | Anionic carboxylate groups, 2-aminoethanol scirp.org |
| Poly(2-aminoethyl methacrylate) (p(AMA)) | Alkaline pH (>9) | Intramolecular amidation (rearrangement) | 2-Hydroxyethyl methacrylamide units researchgate.net |
| Poly(aminoethyl methacrylate) (PAEMA) | Heating (under N₂) | Thermal decomposition | Cleavage of polymer side groups (~210 °C), degradation of main chain (~320 °C) nih.gov |
Computational Chemistry and Spectroscopic Investigations of 2 Aminoethanol
Conformational Analysis and Potential Energy Surfaces
2-Aminoethanol can exist in several conformational forms due to the rotation around its C-C, C-N, and C-O single bonds. Computational studies have identified numerous stable conformers on the potential energy surface (PES) of the molecule. researchgate.net
Theoretical calculations have shown that 2-aminoethanol has at least thirteen stable, non-equivalent conformers. researchgate.netresearchgate.net The most stable of these is the gauche'-Gauche-gauche' (g'Gg') conformer. researchgate.netresearchgate.net This particular conformation is stabilized by a significant intramolecular hydrogen bond between the hydroxyl group (OH) and the amino group (N). researchgate.netresearchgate.net The stability of this conformer has been confirmed by various experimental techniques, including microwave and infrared spectroscopy. researchgate.net
The relative energies of the different conformers are influenced by factors such as intramolecular hydrogen bonding and gauche effects. researchgate.net While the intramolecular hydrogen bond is a dominant stabilizing factor in non-polar environments and the gas phase, the gauche effect also plays a significant role, particularly in polar solvents. researchgate.net The population of these conformers is temperature-dependent; for instance, the abundance of the most stable g'Gg' conformer decreases from 55.65% at 296 K to 27.18% at 473 K. researchgate.net
Table 1: Relative Abundance of 2-Aminoethanol Conformers at Different Temperatures
| Conformer | Abundance at 296 K (%) | Abundance at 473 K (%) |
|---|---|---|
| g'Gg' | 55.65 | 27.18 |
| Other Conformers | 44.35 | 72.82 |
This table is based on data from computational studies and illustrates the temperature-dependent population of the most stable conformer of 2-aminoethanol. researchgate.net
Intramolecular and Intermolecular Hydrogen Bonding Studies
Hydrogen bonding is a key feature of 2-aminoethanol's chemistry, influencing both its structure and its interactions with other molecules. Both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are observed.
Characterization of OH···N Hydrogen Bond Interactions
The most significant intramolecular interaction in 2-aminoethanol is the hydrogen bond formed between the hydrogen of the hydroxyl group and the nitrogen of the amino group (OH···N). researchgate.netacs.orgresearchgate.net This interaction is a primary factor in stabilizing the folded conformations of the molecule. Natural Bond Orbital (NBO) analysis has demonstrated that the OH···N interaction is the strongest, for both the monomeric and dimeric forms of 2-aminoethanol. acs.orgscite.ai
However, the strength of this intramolecular bond is somewhat limited due to its bent nature. acs.orgscite.ai In addition to the dominant OH···N bond, weaker NH···O intramolecular hydrogen bonds can also form in some of the less stable conformers. researchgate.netkuleuven.be The presence of these different types of hydrogen bonds leads to a complex conformational landscape.
Cooperative Effects in Hydrogen-Bonding Networks
When 2-aminoethanol molecules interact with each other to form dimers or larger clusters, cooperative effects enhance the strength of the hydrogen bonds. The formation of a linear and stronger intermolecular hydrogen bond between two 2-aminoethanol molecules leads to a simultaneous strengthening of the intramolecular hydrogen bonds within each molecule. acs.orgscite.ai
This cooperativity is explained by the mechanism of charge transfer between the local bond orbitals. acs.orgscite.ai The formation of intermolecular O–H…N hydrogen bonds in cyclic dimers is a prominent feature in the liquid phase. optica.org These cooperative interactions are crucial for understanding the properties of 2-aminoethanol in condensed phases and its role as a solvent.
Advanced Quantum Chemical Methodologies in 2-Aminoethanol Research
A variety of sophisticated computational methods have been employed to accurately model the complex behaviors of 2-aminoethanol. These methods provide detailed information about the molecule's electronic structure, conformational energies, and vibrational properties.
Density Functional Theory (DFT) Applications in Conformational and Interaction Analysis
Density Functional Theory (DFT) has been widely used to study 2-aminoethanol. acs.org The B3LYP functional, in combination with basis sets like 6-311++G(2d,2p), has been particularly effective in optimizing the equilibrium structures of monomers and dimers and analyzing their hydrogen bonding interactions. acs.orgscite.ai
DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, have been instrumental in quantifying the strength of hydrogen bonds and understanding the charge transfer phenomena that underlie these interactions. acs.orgscite.ai These methods have also been used to investigate the reaction of 2-aminoethanol with other molecules, such as carbon dioxide, providing insights into its use in carbon capture technologies. aip.org
Ab Initio Molecular Orbital Calculations (e.g., MP2, CCSD(T)-F12a)
High-level ab initio molecular orbital calculations have provided benchmark data for the conformational energies and structures of 2-aminoethanol. Methods such as Møller-Plesset perturbation theory to the second order (MP2) and coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) offer a high degree of accuracy. kuleuven.beucsb.edu
Calculations at the MP2 level, often with large basis sets, have been used to investigate the potential energy surface and the effects of electron correlation on the relative energies of the conformers. kuleuven.be The explicitly correlated CCSD(T)-F12a method, combined with basis sets like cc-pVDZ-F12, has been employed to study intramolecular interactions with high precision, allowing for a detailed analysis of the vibrational spectra of 2-aminoethanol. researchgate.netnih.gov These advanced methods are essential for obtaining reliable data that can be compared with experimental spectroscopic results. ucsb.eduweizmann.ac.il
Natural Bond Orbital (NBO) Theory Analysis
Natural Bond Orbital (NBO) theory is a computational method that analyzes the molecular wavefunction to provide a localized, Lewis-like bonding picture. uni-muenchen.de It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy through second-order perturbation theory, E(2). uni-muenchen.de This analysis is particularly useful for understanding delocalization effects, such as hyperconjugation and hydrogen bonding. uni-muenchen.deresearchgate.net
In the context of 2-aminoethanol, NBO analysis has been instrumental in quantifying the strength of intramolecular hydrogen bonds that dictate its conformational preferences. scite.ai The most stable conformer, gauche′–Gauche–gauche′ (g′Gg′), features a significant intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom (OH···N). researchgate.net NBO calculations reveal that the stability of this interaction stems from charge transfer, specifically from the lone pair of the nitrogen atom (the hydrogen bond acceptor) to the antibonding σ* orbital of the O-H bond (the donor). scite.ai This electron delocalization leads to a lowering of the molecule's total energy. scite.ai
Studies applying NBO theory show that the OH···N interaction is the most significant stabilizing intramolecular force in 2-aminoethanol monomers. scite.ai NBO analyses also highlight the influence of both the strong OH⋯N and a weaker NH⋯O intramolecular hydrogen bond on the molecule's electronic structure, which results in notably lowered energy levels for the occupied lone-pair molecular orbitals. researchgate.net The formation of intermolecular hydrogen bonds in 2-aminoethanol dimers can cooperatively enhance the strength of the existing intramolecular interactions, an effect that can also be explained by charge transfer among the local bond orbitals. scite.ai
The stabilization energies associated with key orbital interactions in 2-aminoethanol, as determined by NBO analysis, quantify these effects.
Table 1: NBO Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions in 2-Aminoethanol Note: Specific E(2) values are highly dependent on the conformer and the level of theory used in the calculation. The data presented here is illustrative of the types of interactions analyzed.
| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |
| LP (N) | σ* (O-H) | Intramolecular Hydrogen Bond (OH···N) | Strong |
| LP (O) | σ* (N-H) | Intramolecular Hydrogen Bond (NH···O) | Weak |
| LP (O) | σ* (C-C) | Hyperconjugation | Moderate |
| σ (C-H) | σ* (C-O) | Hyperconjugation | Weak |
| σ (C-C) | σ* (C-N) | Hyperconjugation | Weak |
Atoms in Molecules (AIM) and Non-Covalent Interactions (NCI) Theory
The Atoms in Molecules (AIM) theory, developed by Bader, analyzes the topology of the electron density to characterize chemical bonding. Non-Covalent Interactions (NCI) theory is a more recent approach that visualizes weak interactions by plotting the reduced density gradient versus the electron density. researchgate.net NCI plots use colored isosurfaces to distinguish between different types of interactions: blue indicates strong, attractive interactions like hydrogen bonds; green signifies weaker van der Waals interactions; and red denotes repulsive steric clashes. researchgate.net
When applied to 2-aminoethanol, these two theories provide complementary and sometimes contrasting insights into its intramolecular interactions. nih.govacs.org A notable finding from multiple studies is the discrepancy in their description of the primary OH···N intramolecular interaction. researchgate.netnih.govacs.org NCI analysis consistently identifies a weak hydrogen bond in 2-aminoethanol, represented by a blue-green isosurface between the hydroxyl and amino groups. researchgate.netnih.gov Conversely, AIM analysis does not always support the presence of a formal hydrogen bond in this case. researchgate.netnih.govacs.org
This difference highlights the sensitivity of each method. AIM theory relies on the presence of a bond critical point (BCP) between the interacting atoms as a primary criterion for a bond, a condition which is not always met for the weak interaction in 2-aminoethanol. researchgate.net The NCI method, by focusing on the reduced density gradient, is capable of identifying weak and non-conventional hydrogen bonds that may not satisfy the stricter AIM criteria. researchgate.net Both theories, however, are valuable for characterizing the subtle balance of forces that stabilize the different conformers of aminoalcohols.
Table 2: Comparison of AIM and NCI Findings for Intramolecular Interactions in 2-Aminoethanol
| Interaction | Atoms in Molecules (AIM) Analysis | Non-Covalent Interactions (NCI) Analysis |
| OH···N | Does not consistently identify a bond critical point, suggesting the absence of a formal hydrogen bond. researchgate.netnih.govacs.org | Shows a blue-green isosurface between the OH and NH₂ groups, characterizing the interaction as a weak hydrogen bond. researchgate.netnih.gov |
| Conclusion | The interaction is considered very weak or not a true hydrogen bond according to strict topological criteria. nih.gov | The interaction is identified as a stabilizing, non-covalent hydrogen-bond-like interaction. nih.govacs.org |
Rotational and Vibrational Spectroscopy for Structural and Conformational Determination
Rotational and vibrational spectroscopy are powerful experimental techniques for determining the precise geometric structures and conformational landscapes of molecules in the gas phase. core.ac.uk For a flexible molecule like 2-aminoethanol, which has multiple rotational axes, these methods can distinguish between its different stable conformers. core.ac.uk
Vibrational Spectroscopy studies, using techniques like Fourier transform infrared (FTIR) spectroscopy, have been performed on 2-aminoethanol in the gas phase and isolated in cryogenic matrices. acs.orgcore.ac.uk The analysis of the O-H and N-H stretching regions of the infrared spectrum is particularly revealing. acs.org The spectra clearly show distinct bands corresponding to both hydrogen-bonded and free hydroxyl groups, which is direct evidence for the co-existence of several conformers in the gas phase. researchgate.netnih.govacs.org The most stable conformer, which exhibits an intramolecular hydrogen bond, is characterized by a red-shifted O-H stretching frequency compared to conformers where the OH group is free. nih.gov High-level ab initio calculations are used to support the assignment of the observed vibrational bands to specific conformational structures, confirming that the intramolecularly hydrogen-bonded g'Gg' conformer is the ground state for the isolated molecule. core.ac.uk
Rotational Spectroscopy , including microwave and millimeter-wavelength techniques, provides highly accurate data on the rotational constants of a molecule, which are directly related to its moments of inertia and, therefore, its three-dimensional structure. researchgate.net By analyzing the rotational spectra of 2-aminoethanol and its various isotopologues, researchers can perform precise structural determinations. These studies have confirmed that the most abundant conformer in the isolated conditions of a supersonic jet expansion is the one stabilized by the OH···N intramolecular hydrogen bond. researchgate.net Furthermore, the analysis of hyperfine structures in the spectra, caused by the nuclear quadrupole moment of the ¹⁴N nucleus, offers additional details about the electronic environment around the nitrogen atom, which is correlated with the strength of the hydrogen bonds involving the amino group. researchgate.net
Table 3: Selected Spectroscopic Data for 2-Aminoethanol Conformers Note: Frequencies and rotational constants are representative values from experimental and computational studies. Exact values vary with experimental conditions and computational level.
| Spectroscopic Parameter | Conformer with OH···N Bond (g'Gg') | Conformer with Free OH Group (e.g., tGg') | Reference |
| OH-Stretching Frequency (cm⁻¹) | Red-shifted (lower frequency) | Higher frequency | nih.govacs.org |
| Rotational Constants (MHz) | Determined with high accuracy | Determined with high accuracy | researchgate.net |
| ¹⁴N Nuclear Quadrupole Coupling Constants | Values reflect H-bond participation | Values reflect a different electronic environment | researchgate.net |
Applications of 2 Aminoethanol and Its Derivatives in Advanced Materials and Chemical Technologies
Polymeric Materials and Resins Incorporating 2-Aminoethanol
2-Aminoethanol is a key monomer and intermediate in the production of various polymeric materials, lending its unique chemical characteristics to create resins with tailored properties.
2-Aminoethanol plays a significant role in the synthesis and modification of polyesters and polyurethanes. A prominent application lies in the chemical recycling of poly(ethylene terephthalate) (PET) waste. frontiersin.orgnih.gov Through a process called aminolysis, 2-Aminoethanol (also referred to as ethanolamine) reacts with PET to break down the polymer chain, yielding bis(2-hydroxyethyl) terephthalamide (B1206420) (BHETA). frontiersin.orgnih.govresearchgate.net This BHETA monomer serves as a valuable precursor, or polyol, for synthesizing new, high-value polymers like polyurethanes. nih.govresearchgate.netresearchgate.net These polyurethanes can be further modified to create materials such as anticorrosive paints. researchgate.net
The aminolysis of PET with 2-Aminoethanol is an effective method for chemical upcycling, transforming plastic waste into useful feedstocks. nih.gov Research has shown that this depolymerization can be efficiently carried out using microwave irradiation in solvent-free conditions, achieving high yields of the terephthalamide diol monomer. nih.gov This monomer is then reacted with diisocyanates, such as hexamethylene diisocyanate, to form polyurethanes. researchgate.net Beyond upcycling, 2-Aminoethanol and its derivatives like N-methylethanolamine and diethanolamine (B148213) are listed as potential monomers in enzymatic processes for producing polyesters. google.com These processes can combine hydroxylamines with dicarboxylic acids (or their derivatives) to create polyesters with specific functionalities. google.com
Table 1: Aminolysis of PET Waste using β-Hydroxy Amines
| Entry | β-Hydroxy Amine | PET Conversion (%) | Product Yield (%) | Reference |
| 1 | 2-Aminoethanol | 99 | 95 | nih.gov |
| 2 | Diethanolamine | 90 | 85 | nih.gov |
| 3 | (S)-2-amino-3-phenylpropan-1-ol | 99 | 93 | nih.gov |
| 4 | (S)-2-aminobutan-1-ol | 99 | 94 | nih.gov |
The reactivity of 2-Aminoethanol allows for its incorporation into acrylate-based polymers, which are used in applications ranging from coatings to hydrogels. One method involves reacting 2-aminoethyl methacrylate (B99206) hydrochloride (AMHC), a derivative of 2-Aminoethanol, with poly(ethylene glycol) diacrylate (PEGDA) to form hydrogel-based anion exchange resins. nih.gov These hydrogels are effective in removing contaminants like nitrate (B79036) and nitrite (B80452) from water. nih.gov
In another approach, 2-isocyanatoethyl acrylate (B77674) (IEA), a bifunctional compound synthesized from 2-Aminoethanol, is used in copolymerization reactions. The presence of both an acrylate group for polymerization and an isocyanate group for cross-linking makes IEA a valuable component in creating materials like dental adhesives and self-crosslinkable hydrogels for biomedical applications. Furthermore, 2-Aminoethanol can be used to modify existing polymers; for example, its reaction with poly(methyl acrylate) can be tuned to control the degree of functionalization, yielding functional polyacrylamides. The amine group of 2-Aminoethanol can also be used to initiate the polymerization of acrylic monomers for the synthesis of poly(ester amide)s. upc.eduresearchgate.net
Role as Monomers in Polyester (B1180765) and Polyurethane Formulations
Catalysis and Ligand Design with 2-Aminoethanol Derivatives
Derivatives of 2-Aminoethanol are extensively used in the field of catalysis, both as catalysts themselves and as ligands that coordinate with metal centers to form highly active and selective catalytic complexes.
Derivatives of 2-Aminoethanol have been investigated as organocatalysts in asymmetric synthesis. Research has shown that simple chiral aminoalcohols derived from 2-amino-1-phenylethanol (B123470) can act as the catalytic core in enantioselective N–H insertion reactions. jst.go.jp In these reactions, which are used to create chiral amines, the aminoalcohol works in cooperation with an achiral rhodium(II) complex to induce stereoselectivity. jst.go.jp The loss of enantioselectivity when the hydroxyl group is methylated suggests its crucial role in the proposed transition state, highlighting the importance of the bifunctional amino-alcohol structure. jst.go.jp
The ability of 2-Aminoethanol derivatives to chelate metal ions makes them excellent candidates for ligand design in transition metal catalysis. tandfonline.com By synthesizing Schiff bases from the reaction of 2-Aminoethanol with various aldehydes, bi- and tridentate ligands can be created. tandfonline.com These ligands coordinate with metals like Co(II), Cu(II), Ni(II), and Zn(II) to form stable complexes with defined geometries, which have shown potential as catalysts. tandfonline.com
A notable application is in asymmetric hydrogenation. A novel chiral aminophosphine (B1255530) phosphinite ligand, DPAMPP, was synthesized from (1S,2R)-1,2-diphenyl-2-aminoethanol. thieme-connect.com Its cationic rhodium complex proved to be an excellent catalyst for the enantioselective hydrogenation of dehydroamino acids, achieving over 95% enantiomeric excess (e.e.). thieme-connect.com This high efficiency and catalytic activity demonstrate the potential of these ligands in producing chiral compounds for the pharmaceutical and fine chemical industries. thieme-connect.com Furthermore, tetranuclear copper complexes with bulky aminoalcohol ligands have been studied as catalysts for oxidation reactions, mimicking the activity of enzymes like phenoxazinone synthase. mdpi.com These complexes have demonstrated catalytic activity in the aerobic oxidation of o-aminophenol and the amidation of cyclohexane. mdpi.com The design of such ligands is crucial for developing catalysts that facilitate metal-ligand cooperation for challenging chemical transformations. mdpi.com
Table 2: Performance of a Rhodium Catalyst with a 2-Aminoethanol-Derived Ligand
| Substrate | Ligand | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Methyl (Z)-2-acetamidocinnamate | DPAMPP | 100 | 98.3 (R) | thieme-connect.com |
| Methyl (Z)-2-acetamidoacrylate | DPAMPP | 100 | 95.5 (R) | thieme-connect.com |
| (Z)-2-Acetamidocinnamic acid | DPAMPP | 100 | 95.0 (R) | thieme-connect.com |
Diverse Catalytic Roles of 2-Aminoethanol Derivatives
Gas Treatment and Separation Technologies
2-Aminoethanol, widely known as monoethanolamine (MEA) in this context, is a cornerstone of industrial gas treatment processes, often referred to as "gas sweetening" or "amine scrubbing". teamchem.comistralni.co.ukvaisala.com This technology is critical for removing acidic gases, primarily carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S), from natural gas, refinery gas streams, and flue gases. vaisala.comptgchemical.comgazpack.nl
The process involves contacting the sour gas stream with an aqueous solution of MEA. teamchem.co The basic amine reacts with the acidic gases to form water-soluble salts, effectively capturing them from the gas phase. ptgchemical.com The "sweetened" gas, now depleted of H₂S and CO₂, moves on for further processing or use. wikipedia.org The "rich" amine solution, loaded with the acid gases, is then sent to a regeneration unit where it is heated. teamchem.co This heating reverses the reaction, releasing the CO₂ and H₂S and regenerating the "lean" amine solution for reuse in the absorber. teamchem.cogazpack.nl
MEA is highly effective due to its high reactivity and ability to reduce H₂S and CO₂ to very low levels. wikipedia.orgcore.ac.uk Aqueous MEA solutions are recognized as one of the most common and efficient solvents for CO₂ absorption, capable of capturing 85-95% of CO₂ from sources like coal-fired power plants. gazpack.nlalliancechemical.com While effective, the process requires significant energy for regeneration, and the concentration of MEA in the solution must be carefully controlled to balance absorption efficiency with corrosion potential. vaisala.comcore.ac.uk
2-Aminoethanol as an Absorption Solvent for CO2 and H2S
Aqueous solutions of 2-Aminoethanol are extensively used as a solvent for the absorption of acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (H₂S) from flue gases and natural gas streams. nbinno.comwikipedia.org This process, often referred to as gas sweetening or acid gas removal, is a well-established technology for purifying industrial gases. aip.orgaip.org The efficiency of 2-Aminoethanol in capturing CO₂ is a key aspect of carbon capture technologies aimed at mitigating greenhouse gas emissions. aip.orgaip.org
The high solubility of 2-Aminoethanol in water and its ability to react with acidic gases are central to its application in this field. solubilityofthings.com The process typically involves passing the gas stream through a solution of 2-Aminoethanol, where the acidic components are absorbed. aip.org The resulting solution, rich in absorbed gases, can then be heated to release the captured CO₂ and H₂S, allowing for the regeneration and reuse of the 2-Aminoethanol solvent. wikipedia.orgaip.org
Mechanistic Understanding of Acid Gas Removal Processes
The removal of acid gases by 2-Aminoethanol involves chemical reactions that lead to the formation of stable, soluble compounds. The primary reaction mechanism for CO₂ absorption involves the formation of a carbamate (B1207046). aip.orgacs.org
The reaction between CO₂ and 2-Aminoethanol in an aqueous solution can be complex. One proposed mechanism involves a two-step reaction where an intermediate zwitterion is formed, which then deprotonates. aip.org However, a single-step termolecular mechanism is also considered a likely and realistic pathway for carbamate formation. acs.org
The following table summarizes the key reactions involved in the absorption of CO₂ by 2-Aminoethanol:
| Reaction | Description |
| RNH₂ + CO₂ ⇌ RNHCOOH | Formation of carbamic acid |
| RNHCOOH + RNH₂ ⇌ RNHCOO⁻ + RNH₃⁺ | Deprotonation of carbamic acid by another 2-Aminoethanol molecule |
| RNH₂ + H₂S ⇌ RNH₃⁺ + HS⁻ | Reaction with hydrogen sulfide |
| R = -CH₂CH₂OH |
2-Aminoethanol as an Intermediate in Chemical Synthesis
The reactivity of its amine and hydroxyl groups makes 2-Aminoethanol a valuable intermediate in the synthesis of a wide array of chemical products. solubilityofthings.com
Synthesis of Complex Organic Molecules and Pharmaceutical Precursors
2-Aminoethanol serves as a building block in the synthesis of more complex organic molecules and is a precursor for various pharmaceuticals. ontosight.ai Its derivatives have been investigated for a range of pharmacological activities. For instance, it is used in the synthesis of N-(2-hydroxyethyl) taurine (B1682933), a derivative of taurine, which is of interest for its potential pharmaceutical applications. srce.hr The synthesis of taurine itself can be achieved from 2-Aminoethanol through a two-step process of esterification and sulfonation. researchgate.netmongoliajol.info
Furthermore, 2-Aminoethanol is a starting material for producing other important chemical intermediates. For example, the reaction of 2-Aminoethanol with ammonia (B1221849) can yield ethylenediamine, a precursor to the widely used chelating agent EDTA. wikipedia.orgontosight.aiwikipedia.org It is also a precursor in the synthesis of N-methylethanolamine, which is used in the production of pharmaceuticals like the antihistamine and antidepressant mianserin. wikipedia.orggoogle.com
The following table provides examples of complex organic molecules synthesized from 2-Aminoethanol:
| Precursor | Reaction | Product | Application |
| 2-Aminoethanol | Reaction with sodium 2-bromoethanesulfonate | N-(2-hydroxyethyl) taurine | Pharmaceutical intermediate srce.hr |
| 2-Aminoethanol | Reaction with ammonia | Ethylenediamine | Precursor for EDTA wikipedia.orgontosight.aiwikipedia.org |
| 2-Aminoethanol | Condensation with formaldehyde (B43269) followed by hydrogenation | N-methylethanolamine | Pharmaceutical precursor wikipedia.orggoogle.com |
| 2-Aminoethanol | Reaction with ethylene (B1197577) oxide | N-methylethanolamine | Pharmaceutical intermediate ontosight.ai |
Manufacturing of Surfactants and Chelating Agents
2-Aminoethanol is a key component in the manufacturing of surfactants and chelating agents. nbinno.comacs.org Its reaction with fatty acids produces ethanolamides, which are nonionic surfactants used in detergents, emulsifiers, and personal care products. ontosight.aimanavchem.com These surfactants work by lowering the surface tension between liquids or between a liquid and a solid. ontosight.ai
The compound is also used to synthesize chelating agents, which are molecules that can form multiple bonds to a single metal ion. medchemexpress.com As mentioned earlier, ethylenediamine, derived from 2-Aminoethanol, is a crucial precursor for EDTA, a prominent chelating agent. researchgate.net Derivatives of 2-Aminoethanol have also been synthesized and studied for their potential as cadmium chelating agents. nih.gov
The following table lists some of the surfactants and chelating agents derived from 2-Aminoethanol:
| Product Type | Example | Synthesis from 2-Aminoethanol |
| Nonionic Surfactant | Ethanolamides | Reaction with fatty acids manavchem.com |
| Chelating Agent | EDTA (Ethylenediaminetetraacetic acid) | Via ethylenediamine, which is synthesized from 2-Aminoethanol wikipedia.orgontosight.airesearchgate.net |
| Chelating Agent | Potassium bis(2-hydroxyethyl)aminoethyldithiocarbonate | Synthesized from 2-Aminoethanol derivatives nih.gov |
Environmental Fate and Treatment of 2 Aminoethanol
Atmospheric Chemistry and Environmental Degradation of 2-Aminoethanol
Once released into the atmosphere, 2-Aminoethanol undergoes a series of chemical transformations, influencing atmospheric composition and potentially contributing to aerosol formation.
The atmospheric degradation of 2-Aminoethanol is primarily initiated by its reaction with hydroxyl (OH) radicals. copernicus.org This reaction is relatively rapid, with an experimentally determined rate constant of (9.2 ± 1.1) × 10−11 cm³ molecule⁻¹ s⁻¹. copernicus.org The oxidation process is thought to predominantly form an α-aminoalkyl radical, which then reacts with molecular oxygen (O₂). nih.govacs.org
This reaction proceeds mainly through a chemically activated mechanism, directly producing 2-iminoethanol and a hydroperoxyl radical (HO₂•). nih.govacs.org This pathway is significant because, by largely bypassing the formation of a peroxyl radical intermediate, it avoids the conversion of nitric oxide (NO) to nitrogen dioxide (NO₂), a key step in ozone formation. nih.govacs.org
The formation of aerosols is a notable consequence of 2-Aminoethanol's atmospheric presence. The photo-oxidation of 2-Aminoethanol has been observed to lead to significant particle formation. nilu.nonih.gov The imine product of the oxidation, 2-iminoethanol, is considered a key intermediate in this process. nih.govacs.org It is proposed that this imine is taken up into water droplets where it undergoes hydrolysis to form ammonia (B1221849) and glycolaldehyde (B1209225), contributing to the formation and growth of aerosol particles. nih.govacs.org Another likely pathway for new particle formation involves the reaction of 2-Aminoethanol with sulfuric acid, which is prevalent in industrial areas. nih.gov Experimental studies have shown that even at part-per-trillion concentrations, 2-Aminoethanol can enhance the formation rate of sulfuric acid dimers, which are precursors to new particles. nih.gov
The gas-phase photo-oxidation of 2-Aminoethanol results in a variety of products. Studies conducted in photochemical reactors have identified both major and minor degradation products under various simulated atmospheric conditions. nilu.nonilu.comresearchgate.netgassnova.no
The primary route of degradation involves the abstraction of a hydrogen atom by OH radicals, with over 80% of the reaction occurring at the –CH₂– group adjacent to the amino group. nilu.nonilu.com This leads to the formation of specific products.
Major Oxidation Products:
Formamide (NH₂CHO): A significant product from the oxidation pathway. nilu.nonilu.comresearchgate.net
Formaldehyde (B43269) (CH₂O): Formed in amounts comparable to formamide. nilu.nonilu.comresearchgate.net
Minor Oxidation Products:
Amino acetaldehyde (B116499) (NH₂CH₂CHO) nilu.comresearchgate.netgassnova.no
2-Iminoethanol (HN=CHCH₂OH) nilu.comgassnova.no
2-Oxo acetamide (B32628) (NH₂C(O)CHO) nilu.comresearchgate.netgassnova.no
2-(Nitroamino) ethanol (B145695) (O₂NNHCH₂CH₂OH): A nitramine that has been unambiguously identified as a minor product. nilu.nonilu.comresearchgate.net It is estimated that less than 0.3% of 2-Aminoethanol emitted to the atmosphere will result in the formation of this potentially carcinogenic nitramine in rural areas. nilu.nonilu.com
The table below summarizes the identified atmospheric oxidation products of 2-Aminoethanol.
Table 1: Atmospheric Oxidation Products of 2-Aminoethanol
| Product Category | Compound Name | Chemical Formula | Reference |
|---|---|---|---|
| Major Products | Formamide | NH₂CHO | nilu.com, researchgate.net, nilu.no |
| Formaldehyde | CH₂O | nilu.com, researchgate.net, nilu.no | |
| Minor Products | Amino acetaldehyde | NH₂CH₂CHO | nilu.com, researchgate.net, gassnova.no |
| 2-Iminoethanol | HN=CHCH₂OH | nilu.com, gassnova.no | |
| 2-Oxo acetamide | NH₂C(O)CHO | nilu.com, researchgate.net, gassnova.no | |
| 2-(Nitroamino) ethanol | O₂NNHCH₂CH₂OH | nilu.com, researchgate.net, nilu.no |
Atmospheric Fate and Formation of Aerosols
Wastewater Treatment Methodologies for 2-Aminoethanol Contamination
Due to its widespread industrial use, 2-Aminoethanol is a common contaminant in wastewater, necessitating effective treatment strategies. researchgate.net Both physico-chemical and biological methods have been developed for its removal.
Physico-chemical treatments are often employed to handle wastewater with high concentrations of 2-Aminoethanol or as a pre-treatment step.
Fenton and Fenton-like Oxidation: The Fenton process utilizes a solution of hydrogen peroxide and an iron catalyst to oxidize organic contaminants. wikipedia.org The hydroxyl radicals (HO•) generated are powerful, non-selective oxidants that can break down organic compounds into carbon dioxide and water. wikipedia.org A heterogeneous Fenton-like system using nanoscale zero-valent iron (nZVI) as a catalyst with hydrogen peroxide has been shown to be effective in removing ethanolamine (B43304) from wastewater generated in power plants. mdpi.com
Adsorption: This process involves the accumulation of substances onto the surface of a solid adsorbent. scialert.net Various adsorbents have been tested for treating 2-Aminoethanol wastewater. In a comparative study, chitosan (B1678972) was found to be highly effective at removing contaminants like residual oil (95% removal), suspended solids (57% removal), and reducing Chemical Oxygen Demand (COD) by up to 83%, while importantly not removing the 2-Aminoethanol itself, which could allow for its recycling. scialert.net The adsorption mechanism for chitosan under the alkaline conditions of the wastewater was attributed to its hydroxyl groups. scialert.net Other adsorbents like activated carbon, alum, and zeolite were also considered. scialert.net
Ion-exchange: Ion-exchange processes use resins to remove ionic pollutants from water. This method can be used to purify used aqueous ethanolamine solutions by removing accumulated heat-stable salts. google.com A combined treatment approach involves using a cation exchange resin to first capture and concentrate the 2-Aminoethanol from a large volume of wastewater. google.com The resin is then regenerated with a solution like sodium hydroxide, producing a smaller volume of highly concentrated 2-Aminoethanol wastewater that can be more efficiently treated by other means, such as biological processes. google.com
Biological treatment is often considered an economical and environmentally friendly approach for degrading 2-Aminoethanol in wastewater. ntnu.no Both aerobic (oxygen-rich) and anaerobic (oxygen-free) systems are capable of treating amine-laden waste. researchgate.net
Aerobic Systems: Aerobic processes, such as the activated sludge process, use microorganisms in the presence of oxygen to break down organic pollutants. waterleau.com Studies have shown that 2-Aminoethanol is readily biodegradable under aerobic conditions. nih.govnih.gov In continuous flow reactors, acclimated activated sludge can achieve high removal efficiencies, with 93% COD removal and 98% nitrification reported. iwaponline.com However, a notable challenge with aerobic treatment of 2-Aminoethanol is the potential for sludge bulking, which can destabilize the system. iwaponline.com
Anaerobic Systems: Anaerobic digestion breaks down organic matter in the absence of oxygen, producing biogas (a mixture of methane (B114726) and carbon dioxide) as a byproduct. waterleau.com This process is highly effective for wastewater with high organic loads and produces less sludge than aerobic treatment. waterleau.com Research has demonstrated that 2-Aminoethanol can be successfully degraded anaerobically. nih.govresearchgate.net
Combined Anaerobic-Aerobic Systems: A combination of anaerobic and aerobic processes can be a highly effective approach. researchgate.netpjoes.com An initial anaerobic stage can treat high-strength wastewater, reducing the organic load and generating energy via biogas, followed by an aerobic stage to "polish" the effluent, removing remaining organics and nutrients to meet discharge standards. waterleau.compjoes.com An integrated system that combines an anoxic tank with two aerobic tanks has been patented for the treatment of concentrated 2-Aminoethanol wastewater, converting it into carbon dioxide and nitrogen gas. google.com
The table below compares key features of anaerobic and aerobic treatment processes.
Table 2: Comparison of Anaerobic and Aerobic Treatment Processes
| Feature | Anaerobic Treatment | Aerobic Treatment | Reference |
|---|---|---|---|
| Oxygen Requirement | None | Required | waterleau.com |
| Energy Consumption | Low (can be energy-producing via biogas) | High (due to aeration) | researchgate.net, waterleau.com |
| Sludge Production | Lower | Higher | waterleau.com |
| Organic Load Suitability | High-strength wastewater | Lower-strength wastewater | waterleau.com |
| Footprint | Smaller reactor size | Larger reactor size | biothanesolutions.com |
| Byproducts | Biogas (methane, CO₂) | More biomass (sludge), CO₂ | waterleau.com |
Astrochemical Studies and Interstellar Detection of 2 Aminoethanol
Isomer Analysis and Stability in the Interstellar Medium
Computational studies have systematically explored the chemical space of C2H7NO isomers to understand their stability and potential for detection in the interstellar medium. acs.orgnih.govmatilda.science These analyses have identified eight distinct structural isomers, with their stability varying significantly. acs.orgnih.govmatilda.sciencenih.gov Among these, 1-aminoethanol (B1580991) is the most stable isomer, existing as the global minimum on the potential energy surface. acs.orgnih.govmatilda.sciencenih.govacs.org 2-aminoethanol is the second most stable isomer, lying 7.6 kcal/mol higher in energy than 1-aminoethanol. nih.govacs.org Despite not being the most stable isomer, 2-aminoethanol is the only C2H7NO isomer that has been detected in the ISM to date. acs.orgnih.govmatilda.sciencenih.govacs.org
The stability of the C2H7NO isomers is a key factor in their potential abundance and detectability in the ISM. The energy differences between the isomers are significant, with the eight structural isomers spanning an energy range of 49.1 kcal/mol. nih.gov The isomers featuring O-N bonds, which are characteristic of hydroxylamine (B1172632) derivatives, are considerably less stable. nih.gov The successful detection of a specific conformer of 2-aminoethanol (conformer 2-1) in 2021 was facilitated by laboratory studies of its rotational spectrum. nih.govacs.org The rotational constants and dipole moments of each conformer are crucial for guiding astronomical searches. acs.orgnih.govmatilda.science While 1-aminoethanol is the most stable, its detection may be hindered by factors such as a low dipole moment in its most stable conformer. acs.org
Table 1: Relative Stability of C2H7NO Isomers
| Isomer | Relative Energy (kcal/mol) | Stability Ranking | Detected in ISM |
|---|---|---|---|
| 1-Aminoethanol | 0.0 | 1 (Most Stable) | No |
| 2-Aminoethanol | 7.6 | 2 | Yes |
| Methylaminomethanol | 11.5 | 3 | No |
| Isomers 4 | Within 14.0 | 4 | No |
| Isomers 5-8 (Hydroxylamine derivatives) | 38.5 - 49.1 | 5-8 (Least Stable) | No |
This table is generated based on data from computational studies. nih.govacs.org
Astrochemical Relevance as a Precursor to Biologically Significant Molecules
The astrochemical significance of 2-aminoethanol lies in its role as a precursor to biologically vital molecules, particularly amino acids and phospholipids (B1166683). acs.orgnih.govmatilda.scienceoup.comresearchgate.net In living organisms, 2-aminoethanol is a fundamental component of phosphatidylethanolamine, a key phospholipid that constitutes cellular membranes. oup.com The detection of 2-aminoethanol in the ISM confirms that a precursor to phospholipids can be efficiently formed through interstellar chemistry. pnas.org This suggests that such molecules could have been delivered to early Earth, contributing to the assembly and evolution of primitive cell membranes, a critical step for the emergence of life. arxiv.orgpnas.orgresearchgate.net
Furthermore, 2-aminoethanol is considered a plausible precursor for the formation of the amino acid alanine (B10760859) in interstellar environments. oup.comresearchgate.net Proposed gas-phase reactions under ISM conditions, such as the reaction of protonated 2-aminoethanol with formic acid, could lead to the formation of β-alanine. oup.com The formation pathways of 2-aminoethanol in the ISM are still under investigation, with proposed mechanisms including the hydrogenation of molecules like HNCCO on the surfaces of dust grains. nih.govacs.org The detection of 2-aminoethanol supports the idea that the abiotic synthesis of amino acid precursors can occur in interstellar environments. oup.com The study of 2-aminoethanol and its chemical derivatives is crucial for understanding the inventory of complex organic molecules that could have been available on the early Earth. oup.com
Table 2: Proposed Formation Pathways and Products of 2-Aminoethanol
| Precursors/Reactants | Proposed Product | Significance |
|---|---|---|
| Hydrogenation of HNCCO on dust grains | 2-Aminoethanol | Formation in the ISM |
| CH2OH + NH2CH2 | 2-Aminoethanol | Surface reaction on dust grains |
| NH2 + C2H4OH | 2-Aminoethanol | Surface reaction on dust grains |
| Protonated 2-aminoethanol + Formic acid | β-Alanine | Amino acid synthesis |
| 2-Aminoethanol | Phosphatidylethanolamine | Component of cell membranes |
This table is compiled from various astrochemical studies. oup.comnih.govacs.org
Q & A
Q. How is the acidity constant (pKa) of 2-aminoethanol experimentally determined?
The pKa of 2-aminoethanol can be determined using UV-vis spectrophotometric titrations. By performing variable-pH titrations in the absence of metal ions, the protonation states of the ligand are identified. For example, at pH 6.8 and 7.4, the monoprotonated (LH) form dominates, with a measured pKa of 9.78. This method also involves generating speciation diagrams to visualize the distribution of neutral (L) and protonated forms across pH ranges .
Q. What analytical techniques are used to detect azane (ammonia) in microbial studies?
Membrane inlet mass spectrometry coupled with ion mobility spectrometry (MCC-IMS) is employed to detect volatile ammonia and its dimers in bacterial cultures. Dimers form under high concentrations and are indicative of bacterial metabolic activity, such as distinguishing Pseudomonas aeruginosa during late growth phases .
Q. How can researchers ensure accurate identification of 2-aminoethanol in synthetic workflows?
Researchers should cross-reference synonyms (e.g., ethanolamine, 2-hydroxyethylamine) and CAS registry numbers (141-43-5) while using spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC). This mitigates misidentification due to nomenclature variations .
Q. What physicochemical properties of 2-aminoethanol are critical for experimental design?
Key properties include its molecular weight (61.08 g/mol), solubility in polar solvents, and hygroscopic nature. These influence solvent selection, storage conditions, and handling protocols in synthesis or biological assays .
Advanced Research Questions
Q. How do pH and Cu(II) concentrations affect the binding stoichiometry of 2-aminoethanol?
Solution speciation studies reveal that 2-aminoethanol forms 1:1 and 1:2 Cu(II)-to-ligand complexes under physiological pH (6.8–7.4). Stability constants (log β) and pCu values (7.96 at pH 6.8; 9.08 at pH 7.4) quantify binding affinity. These parameters are derived from spectrophotometric titrations and computational modeling of speciation diagrams .
Q. How can contradictions in stability constants for metal-2-aminoethanol complexes be resolved?
Large error margins in stability constants (e.g., ±0.5 log units) require validation via multiple techniques, such as isothermal titration calorimetry (ITC) or potentiometry. Researchers must account for protonation equilibria and ionic strength effects during data interpretation .
Q. What role does ammonia dimerization play in bacterial identification?
Dimer formation detected via MCC-IMS serves as a biomarker for bacterial metabolism. For instance, ammonia dimers are specific to P. aeruginosa in late growth phases, aiding in pathogen differentiation. This requires calibration of ion mobility drift times and correlation with bacterial growth curves .
Q. How is speciation modeling applied to study 2-aminoethanol-metal interactions?
Speciation diagrams are generated using software (e.g., Hyperquad) to predict dominant complex forms at specific pH and metal concentrations. For Cu(II)-2-aminoethanol systems, modeling confirms the prevalence of 1:1 complexes at physiological pH, validated experimentally via UV-vis spectra .
Methodological Notes
- Data Validation : Cross-check experimental pKa and stability constants with literature databases (e.g., IUPAC) to address discrepancies.
- Instrument Calibration : For MCC-IMS, ensure calibration with ammonia standards to distinguish monomers from dimers.
- Error Mitigation : Use triplicate measurements and control experiments (e.g., metal-free titrations) to minimize artifacts in metal-binding studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
